![molecular formula C9H11FN2O B1497533 2-Amino-N-(3-fluoro-benzyl)-acetamide CAS No. 864273-31-4](/img/structure/B1497533.png)
2-Amino-N-(3-fluoro-benzyl)-acetamide
Overview
Description
2-Amino-N-(3-fluoro-benzyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzylamine and has a molecular formula of C9H11FN2O.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-fluoro-benzyl)-acetamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. It has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
2-Amino-N-(3-fluoro-benzyl)-acetamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-N-(3-fluoro-benzyl)-acetamide in lab experiments include its high purity, stability, and low toxicity. However, the limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the research of 2-Amino-N-(3-fluoro-benzyl)-acetamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient and cost-effective synthesis methods for 2-Amino-N-(3-fluoro-benzyl)-acetamide could increase its availability and use in scientific research.
In conclusion, 2-Amino-N-(3-fluoro-benzyl)-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is still in its early stages, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
2-Amino-N-(3-fluoro-benzyl)-acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSLGXBXVYBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651855 | |
Record name | N-[(3-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-fluoro-benzyl)-acetamide | |
CAS RN |
864273-31-4 | |
Record name | N-[(3-Fluorophenyl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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